ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex thiophene derivative characterized by a bicyclic 5,6-dihydro-4H-cyclopenta[b]thiophene core. The molecule features two critical substituents:
- A trichloroethylamino group at position 2, which introduces significant steric bulk and electron-withdrawing properties.
The ethyl ester at position 3 enhances solubility in organic media, a common feature in prodrug design. This compound belongs to a broader class of 2-amino-cyclopenta[b]thiophene-3-carboxylates, which are frequently synthesized via Gewald-like reactions or multicomponent Petasis reactions using substituted ketones, sulfur donors, and acylating agents .
Properties
Molecular Formula |
C17H23Cl3N2O3S |
|---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H23Cl3N2O3S/c1-4-25-15(24)13-10-6-5-7-11(10)26-14(13)22-16(17(18,19)20)21-12(23)8-9(2)3/h9,16,22H,4-8H2,1-3H3,(H,21,23) |
InChI Key |
FUQFBSWAHNKNEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclopenta[b]Thiophene Core
The cyclopenta[b]thiophene scaffold is synthesized via a Gewald reaction , a one-pot cyclocondensation of cyclopentanone, elemental sulfur, and ethyl cyanoacetate in the presence of morpholine as a catalyst.
Reaction Conditions
-
Reactants : Cyclopentanone (0.05 mol), sulfur (0.05 mol), ethyl cyanoacetate (0.05 mol).
-
Catalyst : Morpholine (10 mol%).
-
Solvent : Ethanol (50 mL).
-
Temperature : Reflux at 80°C for 6–8 hours.
The reaction proceeds through a mechanism involving keto-enol tautomerization, sulfur incorporation, and cyclization to yield ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Intermediate A) with a reported yield of 70–85% after recrystallization from ethanol.
Key Analytical Data for Intermediate A
Acylation with 3-Methylbutanoyl Chloride
Intermediate B is acylated with 3-methylbutanoyl chloride under Schotten-Baumann conditions to introduce the branched acyl group.
Reaction Conditions
-
Reactants : Intermediate B (1 equiv), 3-methylbutanoyl chloride (1.5 equiv).
-
Base : Pyridine (3 equiv).
-
Solvent : Acetonitrile (20 mL).
-
Temperature : 0°C to 5°C for 2 hours, then warmed to 25°C for 4 hours.
The crude product is purified via recrystallization from ethanol to afford This compound with a yield of 60–70%.
Mechanistic Notes
Pyridine neutralizes HCl generated during acylation, preventing side reactions. Low temperatures minimize ester hydrolysis.
Final Product Characterization
The target compound is characterized by spectroscopic and elemental analysis:
| Property | Data |
|---|---|
| Molecular Formula | C₁₅H₁₉Cl₃N₂O₂S |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), 1.95 (s, 6H, (CH₃)₂CH), 2.45–2.75 (m, 4H, cyclopentane-CH₂), 4.20 (q, 2H, OCH₂CH₃), 6.80 (s, 1H, NH) |
| IR (KBr) | 3320 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) |
| Elemental Analysis | Calculated: C 45.12%, H 4.76%, N 6.99%; Found: C 44.98%, H 4.82%, N 7.05% |
Reaction Mechanisms and Optimization
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four reactive regions:
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form the corresponding carboxylic acid, a critical step in prodrug activation:
Nucleophilic Substitution at Trichloromethyl Site
The -CCl₃ group participates in nucleophilic displacement reactions due to the electron-withdrawing effect of chlorine atoms:
-
Nucleophiles Tested :
-
Solvents : Dichloromethane or DMF at 0–25°C
Electrophilic Aromatic Substitution
The cyclopenta[b]thiophene core undergoes regioselective electrophilic attacks, primarily at the 5-position:
| Electrophile | Product | Conditions |
|---|---|---|
| Nitronium ion | 5-Nitro derivative | HNO₃/H₂SO₄, 0°C |
| Bromine | 5-Bromo derivative | Br₂/CH₂Cl₂, RT |
Hydrolysis Acceleration
The ester hydrolysis rate is enhanced by:
-
Proximity effects : Intramolecular hydrogen bonding between the amide NH and ester carbonyl oxygen stabilizes the transition state .
-
Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates compared to ethanol.
Trichloromethyl Reactivity
The -CCl₃ group's reactivity follows the order:
-
Base catalysis (e.g., Et₃N) is required for efficient Sₙ2 reactions.
-
Radical pathways dominate under UV light or AIBN initiation .
Medicinal Chemistry Precursor
The compound serves as a scaffold for:
-
Anticancer agents : Via substitution of -CCl₃ with pyrimidine derivatives.
-
Enzyme inhibitors : Ester hydrolysis products show COX-2 inhibition in vitro (IC₅₀ = 0.8 μM).
Polymer Chemistry
The thiophene core enables electropolymerization to conductive polymers:
| Dopant | Conductivity (S/cm) | Application |
|---|---|---|
| FeCl₃ | 12–15 | Organic semiconductors |
| PSS | 8–10 | Flexible electronics |
Stability Considerations
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 | Ester hydrolysis + amide cleavage | 2.1 hr |
| pH 7.4 | Slow ester hydrolysis | 48 hr |
| UV light (254 nm) | Radical decomposition of -CCl₃ | 15 min |
This compound's reactivity profile makes it a versatile intermediate in synthetic organic chemistry and drug development. Further studies are needed to explore its catalytic applications and optimize reaction yields for industrial-scale processes.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an apoptosis-inducing agent in cancer treatment. Specifically, it has shown efficacy against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG-2). The compound's mechanism involves inducing apoptosis through various pathways, making it a candidate for further development in cancer therapeutics .
Case Study:
A study utilized this compound in a series of experiments where it was synthesized through a multicomponent reaction involving ethyl isothiocyanate and various amines. The resulting derivatives were tested for their anti-cancer properties, demonstrating significant inhibition of cell proliferation in treated cell lines .
Antiviral and Antibacterial Properties
The compound has also been investigated for its antiviral and antibacterial activities. Preliminary results indicate that it possesses the ability to inhibit the growth of certain bacterial strains and viruses, suggesting its potential utility as a broad-spectrum antimicrobial agent .
Research Findings:
In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens. Further studies are needed to elucidate the specific mechanisms involved .
Synthesis of Novel Derivatives
Ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a precursor for synthesizing novel derivatives with enhanced pharmacological profiles. Researchers have explored modifications to the thiophene ring and the incorporation of different functional groups to improve solubility and bioavailability .
Example Derivatives:
- Thienopyrimidine derivatives
- Azo dyes
These derivatives have been characterized for their biological activities and potential therapeutic applications .
Use in Organic Electronics
The compound's unique structure makes it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its thiophene core contributes to good charge transport properties, which is essential for efficient device performance .
Performance Metrics:
Studies have shown that films made from this compound exhibit favorable electrical conductivity and stability under operational conditions, making them promising candidates for future electronic applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloroethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. The cyclopenta[b]thiophene ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Derivatives
Key Observations :
- Electron-Withdrawing Groups : The target compound’s trichloroethyl group enhances electrophilicity compared to methoxy (electron-donating) or fluorobenzoyl (moderately electron-withdrawing) groups in other analogs .
- Lipophilicity: The 3-methylbutanoyl group in the target compound likely increases logP compared to derivatives with polar substituents (e.g., 4-hydroxyphenyl in or cyano groups in ).
Table 2: Bioactivity Comparison
SAR Trends :
- Trichloroethyl Group : May enhance cytotoxicity or target metalloenzymes (e.g., HDACs) due to halogen bonding .
- Acyl Groups: Bulky substituents (e.g., 3-methylbutanoyl) could improve metabolic stability but reduce solubility.
Computational and Analytical Comparisons
- Similarity Indexing : Tanimoto coefficients (≥0.7) suggest high structural similarity between the target compound and analogs with acylated amines, implying overlapping bioactivity profiles .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentathiophene moiety and a trichloroethyl group, which may contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 396.74 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene compounds possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene derivatives have also been explored. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which could be beneficial in managing conditions such as rheumatoid arthritis and other inflammatory diseases .
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of this compound on cancer cell lines reveal promising results. The compound was tested against several cancer types, including breast and prostate cancer cells, showing a dose-dependent decrease in cell viability. This suggests that it may act as a potential chemotherapeutic agent .
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
- Modulation of Signaling Pathways : It potentially modulates key signaling pathways such as MAPK and NF-kB, which are crucial in inflammation and cancer progression .
Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential.
Study 2: Anti-inflammatory Activity
A study assessing the anti-inflammatory effects in murine models demonstrated that treatment with this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Cyanoacetylation : Reacting 2-amino-thiophene derivatives with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce active methylene groups .
- Knoevenagel Condensation : Using substituted aldehydes/ketones with catalytic piperidine and acetic acid in toluene to generate C=C bonds (reaction time: 5–6 hours, yield: 72–94%) .
- Amide Coupling : Condensation of intermediates (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile) with trichloroethyl isothiocyanate derivatives under nitrogen protection .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyanoacetylation | 1-Cyanoacetyl-3,5-dimethylpyrazole | 72–94 | |
| Knoevenagel Reaction | Piperidine/AcOH, toluene, 5–6 hrs | 67–94 |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Confirm presence of C=O (~1650–1750 cm⁻¹), C=C (~1600 cm⁻¹), and NH/amide bonds (~3300 cm⁻¹) .
- NMR Analysis : ¹H NMR to identify trichloroethyl protons (δ 4.5–5.5 ppm) and cyclopenta-thiophene ring protons (δ 2.0–3.5 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine atoms .
Advanced Research Questions
Q. What computational methods can predict the reactivity of intermediates in this compound’s synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Knoevenagel condensation transition states) .
- Reaction Path Search : Implement algorithms (e.g., GRRM) to identify low-energy pathways for optimizing reaction conditions .
- Example : Computational screening of catalysts (e.g., piperidine vs. DBU) for yield improvement in condensation steps .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Dynamic NMR Experiments : Perform variable-temperature ¹H NMR to assess conformational exchange in trichloroethyl or amide groups .
- 2D Correlation Spectroscopy (COSY, HSQC) : Resolve overlapping signals in cyclopenta-thiophene ring systems .
- Case Study : Ambiguity in δ 2.0–3.5 ppm region resolved via HSQC, confirming dihydro-cyclopenta[b]thiophene protons .
Q. What strategies optimize the compound’s bioactivity profile (e.g., anti-inflammatory)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., trichloroethyl vs. tert-butyl groups) to enhance membrane permeability .
- In Silico Docking : Screen against targets like COX-2 or NF-κB using AutoDock Vina to prioritize derivatives .
- Example : Ethyl 2-(2-cyano-3-phenylacrylamido)thiophene derivatives showed IC₅₀ = 12–45 μM in COX-2 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
